2-Hydroxy-1,6-hexanediyl diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,6-hexanediyl diacrylate is a chemical compound with the molecular formula C12H18O5. It is a di-functional acrylate ester monomer commonly used in the polymer industry for producing various types of polymers. This compound is particularly useful in ultraviolet light cure applications and is often used as a crosslinking agent in radical polymerization reactions .
Preparation Methods
The preparation of 2-Hydroxy-1,6-hexanediyl diacrylate typically involves the esterification of 1,6-hexanediol with acrylic acid. The process is catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in the presence of a polymerization inhibitor like hydroquinone to prevent premature polymerization. The reaction mixture is heated to around 70-80°C and maintained for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
2-Hydroxy-1,6-hexanediyl diacrylate undergoes various chemical reactions typical of acrylate esters. These include:
Polymerization: It can undergo radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines.
Esterification: It can be further esterified with other alcohols to form more complex esters
Scientific Research Applications
2-Hydroxy-1,6-hexanediyl diacrylate is widely used in scientific research and industrial applications:
Polymer Science: It is used as a monomer for synthesizing poly(this compound)-based polymer microspheres and bifunctional microcapsules.
Adhesives and Coatings: It is used in the formulation of adhesives, sealants, and coatings to improve adhesion, hardness, abrasion resistance, and heat resistance.
Biomedical Applications: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Mechanism of Action
The primary mechanism of action for 2-Hydroxy-1,6-hexanediyl diacrylate involves radical polymerization. The compound contains acrylate groups that can form free radicals in the presence of initiators. These radicals initiate a chain reaction, leading to the formation of a polymer network. The flexibility of the this compound molecules plays a crucial role in increasing the conversion of double bonds while delaying the gel point, promoting the formation of small cycles .
Comparison with Similar Compounds
2-Hydroxy-1,6-hexanediyl diacrylate can be compared with other similar compounds such as:
1,6-Hexanediol diacrylate: Both compounds are di-functional acrylate esters used in polymerization.
Trimethylolpropane triacrylate: This is a tri-functional acrylate ester used as a crosslinker.
Pentaerythritol tetraacrylate: This is a tetra-functional acrylate ester used for high crosslinking density applications.
Properties
CAS No. |
67905-48-0 |
---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(5-hydroxy-6-prop-2-enoyloxyhexyl) prop-2-enoate |
InChI |
InChI=1S/C12H18O5/c1-3-11(14)16-8-6-5-7-10(13)9-17-12(15)4-2/h3-4,10,13H,1-2,5-9H2 |
InChI Key |
MFFPEGFXNIFWDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCC(COC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.